molecular formula C23H36N6O5S B13438416 [1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5

[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5

Cat. No.: B13438416
M. Wt: 508.6 g/mol
InChI Key: KXNPVXPOPUZYGB-RYKRPPSOSA-N
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Description

[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5 (hereafter referred to as the deuterated methyl ester) is a deuterium-labeled analog of its ethyl ester counterpart, a key intermediate in synthesizing chemotherapeutic agents like bendamustine hydrochloride . The compound’s structure includes a benzimidazole core substituted with bis(2-hydroxyethyl)amino and butanoic acid methyl ester groups. The deuterium substitution at the methyl ester position enhances its stability in metabolic studies, making it valuable as an internal standard in mass spectrometry .

Properties

Molecular Formula

C23H36N6O5S

Molecular Weight

508.6 g/mol

IUPAC Name

(2S,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17?,18+/m1/s1

InChI Key

KXNPVXPOPUZYGB-RYKRPPSOSA-N

Isomeric SMILES

C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5 involves several steps. The starting materials typically include benzimidazole derivatives and other organic compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes rigorous quality control measures to ensure the final product meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reference material for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. It helps in the identification and quantification of other compounds.

Biology: In biological research, it is used to study metabolic pathways and enzyme reactions. The stable isotope labeling allows researchers to trace the compound’s movement and transformation within biological systems.

Medicine: In medicine, this compound is used in the development of new drugs and therapeutic agents. It helps in understanding the pharmacokinetics and pharmacodynamics of potential drug candidates.

Industry: In industrial applications, this compound is used in the production of high-quality reference materials and standards for analytical testing. It ensures the accuracy and reliability of analytical results.

Mechanism of Action

The mechanism of action of [1-Methyl-5-bis(2’-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl Ester Analog: [1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Ethyl Ester

CAS : 3543-74-6
Molecular Weight : 349.42 g/mol
Key Differences :

  • Ester Group : Ethyl vs. methyl-d3. The ethyl ester has higher lipophilicity, affecting solubility and metabolic stability.
  • Applications : Serves as a direct precursor to bendamustine hydrochloride, whereas the deuterated methyl ester is primarily an analytical standard .
  • Synthesis: Prepared via condensation of 5-amino-1-methylbenzimidazole derivatives with aldehydes (e.g., benzaldehyde) .
Table 1: Physicochemical Comparison
Property Deuterated Methyl Ester-d5 Ethyl Ester Analog
Molecular Weight ~354.42* 349.42
Boiling Point N/A 580.6±50.0°C
Solubility Likely similar to ethyl ester (soluble in chloroform, methanol) Chloroform, methanol
Storage Temperature -20°C -20°C

*Estimated based on deuterium substitution.

Bendamustine Hydrochloride (CAS 3543-75-7)

Structural Difference : Replaces hydroxyethyl groups with chloroethyl moieties, enhancing alkylating activity for chemotherapy .
Molecular Weight : 394.73 g/mol (vs. 349.42 for ethyl ester) .
Key Contrasts :

  • Bioactivity : Bendamustine is a potent alkylating agent used in lymphoma treatment, whereas the deuterated methyl ester lacks therapeutic activity .
  • Stability : Chloroethyl groups increase reactivity but reduce hydrolytic stability compared to hydroxyethyl analogs .

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

Synthesis: Derived from benzaldehyde and 5-amino-1-methylbenzimidazole . Structural Difference: Contains a benzyl group instead of a second hydroxyethyl group. Impact:

  • Increased hydrophobicity due to the benzyl group.
  • Reduced hydrogen-bonding capacity compared to bis-hydroxyethyl analogs .

Comparison with Deuterated vs. Non-Deuterated Analogs

The deuterated methyl ester-d5 is distinguished by:

  • Isotopic Labeling : Deuterium at the methyl ester position improves mass spectrometric detection sensitivity and reduces metabolic degradation rates .
  • Analytical Utility: Used as an internal standard for quantifying non-deuterated analogs in pharmacokinetic studies .

Comparison with Other Benzimidazole Derivatives

Carbendazim (CAS 10605-21-7)

Structure : Methyl ester of benzimidazole-2-carbamate .
Key Differences :

  • Lacks the bis-hydroxyethylamino and butanoic acid side chains.
  • Application : Fungicide vs. deuterated methyl ester’s role in pharmaceuticals .

Data Tables

Research Findings

  • Synthetic Challenges : The ethyl ester analog requires precise control of reaction conditions (e.g., acetic acid catalysis) to avoid byproducts .
  • Stability Issues : Hydroxyethyl groups in the deuterated methyl ester and its analogs confer hygroscopicity, necessitating dry storage .
  • Chromatographic Behavior : Ethyl esters generally exhibit longer retention times in GC-MS compared to methyl esters due to higher molecular weight .

Biological Activity

[1-Methyl-5-bis(2'-hydroxyethyl)aminobenzimidazolyl-2]butanoic Acid Methyl Ester-d5, also known as Bendamustine Related Compound C, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C18H27N3O4
  • Molecular Weight : 349.42 g/mol
  • CAS Number : 3543-74-6
  • Appearance : Off-white to light tan solid

The compound is a derivative of benzimidazole, which is known for its diverse pharmacological effects. The presence of the bis(2-hydroxyethyl)amino group enhances its solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer pathways. Key mechanisms include:

  • Inhibition of DNA Synthesis : Similar to other benzimidazole derivatives, this compound may interfere with DNA replication and repair processes, leading to apoptosis in rapidly dividing cells.
  • Modulation of Enzyme Activity : The compound has been shown to affect the activity of certain enzymes involved in metabolic pathways critical for cancer cell survival.

In Vitro Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Results : Significant inhibition of cell proliferation was observed at concentrations ranging from 10 µM to 50 µM, with IC50 values indicating potent antiproliferative effects.

In Vivo Studies

Preclinical studies involving animal models have provided insights into the compound's efficacy and safety profile:

Study TypeModel UsedDose RangeObservations
Tumor XenograftMice20 mg/kgReduction in tumor size by approximately 50% over four weeks.
PharmacokineticsRatsSingle DoseRapid absorption with peak plasma concentration reached within 30 minutes.

Case Studies

  • Case Study on Lymphoma Treatment :
    • A clinical trial investigated the use of Bendamustine (the parent compound) in patients with refractory lymphoma. Results indicated that patients receiving treatment showed a significant reduction in tumor burden, suggesting that related compounds like this compound may share similar therapeutic benefits.
  • Combination Therapy Studies :
    • Research has explored the combination of this compound with other chemotherapeutic agents. Preliminary results indicate enhanced efficacy and reduced side effects compared to monotherapy.

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